2-(Pyridin-3-yl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound features a pyridine ring substituted at the 3-position and a pyrimidine ring with hydroxyl groups at the 4 and 6 positions. It has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets, including cholinesterases and receptor tyrosine kinases.
This compound can be synthesized through various chemical methods, utilizing starting materials such as pyridine and pyrimidine derivatives. It is classified under organic compounds, specifically nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of 2-(Pyridin-3-yl)pyrimidine-4,6-diol can be achieved through several methods:
The molecular structure of 2-(Pyridin-3-yl)pyrimidine-4,6-diol consists of a pyridine ring fused to a pyrimidine core with two hydroxyl groups positioned at the 4 and 6 carbon atoms of the pyrimidine ring. The molecular formula is , with a molecular weight of approximately 224.20 g/mol.
The compound can participate in various chemical reactions:
The mechanism of action for compounds like 2-(Pyridin-3-yl)pyrimidine-4,6-diol often involves:
Research indicates that similar derivatives exhibit multitarget activity, suggesting that this compound could modulate multiple biological pathways simultaneously .
Physical characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
2-(Pyridin-3-yl)pyrimidine-4,6-diol has potential applications in:
The core structure of 2-(pyridin-3-yl)pyrimidine-4,6-diol (CAS 204394-77-4, MW 189.17 g/mol) is typically constructed via acid- or base-catalyzed cyclocondensation. A prevalent route involves the reaction of 3-acetylpyridine with alkyl cyanoacetates under strongly basic conditions (e.g., sodium ethoxide in ethanol), yielding 6-hydroxy-2-(pyridin-3-yl)pyrimidin-4(3H)-one intermediates. Subsequent chlorination using phosphorus oxychloride followed by acidic hydrolysis delivers the target diol scaffold [3] [9]. Alternative protocols employ Knorr-type condensations, where β-keto esters (e.g., ethyl acetoacetate) react with 3-aminopyridine derivatives under reflux conditions. These methods typically achieve moderate yields (45–65%) and require meticulous control of stoichiometry to suppress oligomer formation [6].
Biginelli multicomponent reactions adapted for pyridine-containing substrates offer atom-economic access to dihydropyrimidine precursors. Cyclocondensation of 3-pyridinecarboxaldehyde, urea, and ethyl acetoacetate catalyzed by HCl or Lewis acids (e.g., Yb(OTf)₃) yields 5-(pyridin-3-yl)-dihydropyrimidinones, which undergo oxidative dehydrogenation with DDQ to afford the aromatic pyrimidine core [9]. Microwave irradiation significantly enhances reaction efficiency, reducing cyclization times from hours to minutes while improving yields by 15–20% [3].
Table 1: Traditional Cyclization Routes to 2-(Pyridin-3-yl)pyrimidine-4,6-diol
Starting Materials | Conditions | Yield (%) | Key Limitations |
---|---|---|---|
3-Acetylpyridine + Ethyl cyanoacetate | NaOEt/EtOH, reflux, 8 h | 58 | Requires hydrolysis/decarboxylation |
3-Aminopyridine + Ethyl acetoacetate | HCl, 120°C, 24 h | 45 | Low regioselectivity |
3-Pyridinecarboxaldehyde + Urea + Ethyl acetoacetate | Yb(OTf)₃, EtOH, MW 10 min | 75 | Requires oxidation step |
Isocyanide-based multicomponent reactions (IMCRs) enable single-pot introduction of pharmacophores at the pyrimidine C5 position. The Groebke–Blackburn–Bienaymé reaction efficiently constructs imidazo[1,2-a]pyrimidine hybrids by reacting 2-aminopyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidine), aldehydes, and isocyanides. This three-component process, catalyzed by Sc(OTf)₃ or montmorillonite K10 clay, proceeds via an α-addition mechanism where the isocyanide attacks the imine formed in situ [8]. The resulting annulated products exhibit enhanced π-stacking capability critical for kinase inhibition [5].
Ugi four-component reactions (U-4CR) facilitate C4-alkylaminocarbonylation. Condensation of 4,6-dichloro-2-(pyridin-3-yl)pyrimidine, amines, carboxylic acids, and tert-butyl isocyanide in methanol at 25°C generates bis-amide derivatives in 60–85% yields. This approach demonstrates exceptional functional group tolerance, accommodating aryl, alkyl, and heterocyclic inputs [10]. Post-Ugi modifications, such as gold-catalyzed cyclizations, further enable access to spirocyclic architectures that modulate conformational flexibility [5].
Table 2: MCR Strategies for Functionalizing Pyrimidine-Pyridine Hybrids
MCR Type | Components | Catalyst | Products | Bioactivity Relevance |
---|---|---|---|---|
Groebke-Blackburn-Bienaymé | Aldehyde + 2-Aminopyrimidine + Isocyanide | Sc(OTf)₃ | Imidazo[1,2-a]pyrimidines | Kinase inhibition |
Ugi-4CR | Amine + Carboxylic acid + Isocyanide + Pyrimidine aldehyde | None | Bis-amide derivatives | Enhanced solubility |
Solid-phase synthesis enables rapid generation of C4/C6-modified analogs using Wang or Rink amide resins. The diol scaffold is anchored via its C6-hydroxyl group using tert-butyldimethylsilyl (TBDMS) protection and acid-labile linkers. Microwave-assisted Suzuki-Miyaura couplings then introduce diverse aryl/heteroaryl groups at C4 using immobilized 4-chloro-2-(pyridin-3-yl)pyrimidine-6-ol precursors and Pd(PPh₃)₄ catalysis (DMF/H₂O, 100°C, 20 min). Final cleavage with TFA/DCM (1:1) liberates products in >85% purity [4] [7].
Safety-catch linkers (e.g., Kenner's sulfonamide linker) permit selective C6 derivatization after C4 functionalization. Upon alkylation of the sulfonamide nitrogen, nucleophiles (e.g., amines, thiols) displace resin-bound intermediates, enabling parallel synthesis of 6-substituted analogs. Libraries generated via this approach (≥200 compounds) show enhanced hit rates in JAK2 and EGFR screening assays due to controlled stereoelectronic variation [6].
Lewis acids critically govern regioselectivity in pyrazolo[3,4-b]pyridine cyclizations. InCl₃ (10 mol%) directs 3-aminopyrazoles to react with 1,3-dicarbonyls at C4, yielding 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. Conversely, Sc(OTf)₃ promotes C5 cyclization, forming 4-trifluoromethylpyrazolo[3,4-b]pyridines—structural isomers with distinct pharmacophore geometries [9].
Palladium-catalyzed C–H functionalization installs substituents at the pyridine C2 position. Using Pd(OAc)₂ (5 mol%), phenyliodonium bis(trifluoroacetate) oxidant, and acetic acid solvent, 2-aryl-3-(pyrimidin-2-yl)pyridines form in 70–92% yields. This method circumvents pre-halogenation and exhibits ortho-selectivity driven by pyrimidine coordination [3] [7]. Copper-mediated Chan-Lam coupling enables N-alkylation at pyrimidine N1 using boronic acids under aerobic conditions, expanding access to cationic derivatives for DNA intercalation studies [10].
Table 3: Catalytic Systems for Pyrimidine-Pyridine Functionalization
Catalyst | Reaction Type | Substrate Scope | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
InCl₃ (10 mol%) | Pyrazolo[1,5-a]pyrimidine synthesis | Polyfluoroalkyl-1,3-diketones | 65–78 | 7-Substituted isomer |
Sc(OTf)₃ (15 mol%) | Pyrazolo[3,4-b]pyridine synthesis | Asymmetric diketones | 72–85 | 4-Substituted isomer |
Pd(OAc)₂ (5 mol%) | Direct C–H arylation | Electron-deficient arenes | 70–92 | ortho-Selective |
Halogen dance reactions selectively brominate the pyridine C4 position using Br₂/AcOH at 0°C, providing handles for cross-coupling. Subsequent Miyaura borylation yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, enabling Suzuki couplings with aryl halides under Pd catalysis [1]. This strategy generated JAK2 inhibitors (IC₅₀ = 38 nM) via installation of 4-cyanophenyl groups that occupy the kinase's hydrophobic pocket [1] [4].
Mannich reactions at C5 of the diol system (after O-silyl protection) introduce aminomethyl motifs. Using formaldehyde and secondary amines in acetonitrile, tertiary amino derivatives exhibit improved blood-brain barrier penetration, enabling CNS-targeted applications [7]. O-Alkylation with ω-bromoalkanols followed by mesylation/cyclization yields fused morpholinone derivatives that enhance TYK2 selectivity by 50-fold compared to parent compounds [1].
Table 4: Bioactive Derivatives of 2-(Pyridin-3-yl)pyrimidine-4,6-diol
Modification | Reagents/Conditions | Biological Target | Key Activity Enhancement |
---|---|---|---|
C4 Bromination/Suzuki coupling | Br₂/AcOH; Pd(dppf)Cl₂, ArB(OH)₂ | JAK2 kinase | IC₅₀ reduced from μM to nM range |
N-Mannich reaction | R₂NH, CH₂O, CH₃CN, 25°C | GABA receptors | Increased BBB permeability |
O-Alkylation/cyclization | Br(CH₂)₃OH, K₂CO₃; MsCl/NEt₃ | TYK2 kinase | 50-fold selectivity vs. JAK1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7